molecular formula C27H24N2 B12634041 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile CAS No. 920302-50-7

9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile

Katalognummer: B12634041
CAS-Nummer: 920302-50-7
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: LIUBOYXAXDRYFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields, including optoelectronics, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the fusion of carbazole with benzonitrile derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the use of palladium-catalyzed coupling reactions can be employed to introduce the butylphenyl group into the carbazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be utilized to scale up the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while reduction can produce 9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases and telomerases, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile exhibits unique properties such as higher photoluminescence quantum yields and better stability under various conditions. These characteristics make it a valuable compound for applications in optoelectronics and pharmaceuticals .

Eigenschaften

CAS-Nummer

920302-50-7

Molekularformel

C27H24N2

Molekulargewicht

376.5 g/mol

IUPAC-Name

9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile

InChI

InChI=1S/C27H24N2/c1-2-3-4-18-5-8-20(9-6-18)21-10-13-24-25-14-11-22-15-19(17-28)7-12-23(22)27(25)29-26(24)16-21/h5-10,12-13,15-16,29H,2-4,11,14H2,1H3

InChI-Schlüssel

LIUBOYXAXDRYFH-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(CC4)C=C(C=C5)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.